molecular formula C8H12ClFN2 B13710946 (4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride

(4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride

Cat. No.: B13710946
M. Wt: 190.64 g/mol
InChI Key: OPXRKRXGKCMCPJ-UHFFFAOYSA-N
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Description

(4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride (CAS: 2212021-40-2) is a substituted phenylhydrazine derivative with the molecular formula C₈H₁₂ClFN₂ and a molecular weight of 190.65 g/mol . It is a grey solid synthesized via diazotization and reduction of 4-fluoro-3,5-dimethylaniline using sodium nitrite and tin(II) chloride in hydrochloric acid, yielding a 77% content product . This compound is critical in synthesizing pyrazolo[4,3-c]pyridine derivatives, such as intermediates for pharmaceuticals (e.g., Compound 80f in ), where its fluorine and methyl substituents enhance reactivity and stability .

Properties

Molecular Formula

C8H12ClFN2

Molecular Weight

190.64 g/mol

IUPAC Name

(4-fluoro-3,5-dimethylphenyl)hydrazine;hydrochloride

InChI

InChI=1S/C8H11FN2.ClH/c1-5-3-7(11-10)4-6(2)8(5)9;/h3-4,11H,10H2,1-2H3;1H

InChI Key

OPXRKRXGKCMCPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C)NN.Cl

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The precursor, 4-fluoro-3,5-dimethylaniline, is commercially available or synthesized via selective fluorination and methylation of aniline derivatives. The presence of electron-donating methyl groups and an electron-withdrawing fluorine influences reactivity and selectivity during diazotization.

Diazotization Reaction

  • The aniline derivative is dissolved in aqueous acidic medium, commonly hydrochloric acid (HCl), and cooled to 0–5 °C.
  • Sodium nitrite (NaNO2) solution is added slowly to generate the diazonium salt in situ under controlled temperature to avoid decomposition.
  • Typical conditions: 10N HCl, temperature 0–5 °C, reaction time ~20 minutes.

Reduction to Hydrazine Intermediate

  • The diazonium salt is then subjected to reduction using sodium pyrosulfite (Na2S2O5) as the reductant.
  • The reduction is performed under mildly alkaline conditions (pH 7–9), at temperatures ranging from 10 °C to 35 °C initially, followed by a warming phase to 60–80 °C to complete the reaction.
  • The use of sodium pyrosulfite is critical as it shortens reaction time significantly (often to about 30 minutes) and improves product purity (>98%).
  • This method is superior to traditional reductions such as the S-WAT process, offering lower production costs and higher yields.

Hydrolysis and Salt Formation

  • After reduction, the reaction mixture is acidified with hydrochloric acid to convert the free hydrazine into the hydrochloride salt.
  • The product is isolated by filtration, washed, and dried.
  • Activated carbon treatment may be applied to remove colored impurities before final crystallization.

Purification

  • Purification is typically achieved by recrystallization or silica gel column chromatography, depending on scale and purity requirements.
  • Purity levels of 95–99% are routinely obtained as confirmed by HPLC or LC-MS analysis.

Representative Experimental Procedure Extracted from Patent Literature

Step Reagents & Conditions Description Yield & Purity
A 4-fluoro-3,5-dimethylaniline, 10N HCl, NaNO2, 0 °C Diazotization to form diazonium salt Quantitative formation
B Sodium pyrosulfite, pH 7–9, 10–35 °C then 60–80 °C Reduction of diazonium salt to hydrazine ~30 min reaction time
C Hydrochloric acid addition, filtration, drying Formation and isolation of hydrazine hydrochloride Purity >98%, yield not explicitly stated

This procedure was adapted and optimized in the synthesis of key intermediates for pharmaceutical compounds such as GLP-1 receptor agonists.

Comparative Notes on Related Hydrazine Preparations

  • The preparation of 3,5-dimethylphenylhydrazine (without fluorine) follows a similar diazotization-reduction-hydrolysis sequence but lacks the fluorine substituent, which affects electronic properties and reaction kinetics.
  • Similarly, 4-fluorophenylhydrazine synthesis uses 4-fluoroaniline as the starting material with sodium pyrosulfite reduction, demonstrating the general applicability of this reductive method for fluorinated aromatic hydrazines.

Summary Table of Key Parameters

Parameter Value/Condition Notes
Starting material 4-fluoro-3,5-dimethylaniline Commercial or synthesized
Diazotization acid 10N hydrochloric acid Temperature 0–5 °C
Diazotization reagent Sodium nitrite Added slowly, ~20 min reaction
Reduction agent Sodium pyrosulfite pH 7–9, initial 10–35 °C, then 60–80 °C
Reaction time (reduction) ~30 minutes Shortened compared to traditional methods
Product isolation Acidification with HCl, filtration Hydrazine hydrochloride salt
Purity ≥95–99% Verified by HPLC/LC-MS

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include azobenzenes, amines, and substituted phenylhydrazines .

Scientific Research Applications

(4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. It can also interact with proteins and other biomolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(3,5-Difluorophenyl)hydrazine Hydrochloride (CAS: 502496-27-7)
  • Structural Features : Contains two fluorine atoms at meta positions, lacking methyl groups.
  • Molecular Weight : 190.65 g/mol (identical to the target compound).
  • Applications: Used in synthesizing triazole-thiones and pyridazinones, where electron-withdrawing fluorine atoms stabilize intermediates during cyclization .
3,5-Dimethylphenylhydrazine Hydrochloride (CAS: 60481-36-9)
  • Molecular Weight : 172.08 g/mol (lower than the target compound).
  • Applications : Employed in Fischer indole synthesis due to the electron-donating methyl groups, which facilitate cyclization .
  • Key Difference: Methyl groups enhance solubility in non-polar solvents but reduce electrophilicity compared to fluorine-containing analogs .
3,5-Dichlorophenylhydrazine Hydrochloride (CAS: 63352-99-8)
  • Structural Features : Two chlorine atoms at meta positions.
  • Molecular Weight : 213.5 g/mol .
  • Physical Properties : Melting point ~204°C (decomposes), higher than typical fluorinated derivatives due to stronger intermolecular forces .
  • Key Difference : Chlorine’s higher electronegativity increases oxidative stability but may introduce toxicity concerns absent in fluorine/methyl analogs .

Quantitative Similarity Analysis

Using cheminformatics data (–12):

Compound Similarity Score Key Substituents
(4-Fluoro-3,5-dimethylphenyl)hydrazine HCl 1.00 (Reference) 4-F, 3,5-CH₃
(3,5-Difluorophenyl)hydrazine HCl 0.95 3,5-F
(3,4-Difluorophenyl)hydrazine HCl 0.93 3,4-F
(2,5-Difluorophenyl)hydrazine HCl 0.93 2,5-F
4-Methoxyphenylhydrazine HCl 0.73 4-OCH₃
  • Fluorine vs. Methoxy Groups : Methoxy-substituted derivatives (e.g., 4-Methoxyphenylhydrazine HCl, CAS: 19501-58-7) exhibit lower similarity (0.73) due to the electron-donating OCH₃ group, which alters electronic properties and reaction pathways .

Biological Activity

(4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C8H12ClFN2
  • Molecular Weight: 190.65 g/mol
  • CAS Number: 2212021-40-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is known to act as an enzyme inhibitor, particularly affecting pathways related to oxidative stress and inflammation. The hydrazine group allows for redox reactions that can modify biological molecules, which may lead to therapeutic effects.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has shown efficacy in inhibiting the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 20 µM.

Cell LineIC50 Value (µM)Assay Type
MCF-715MTT
A54912MTT

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. In particular, it has been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For example, it inhibits the enzyme catalase, which plays a crucial role in the detoxification of hydrogen peroxide in cells.

Study on Cancer Cell Lines

In a recent study published in the Journal of Natural Products, researchers evaluated the effects of this compound on H9c2 cardiomyocytes and macrophages. The compound was found to mitigate doxorubicin-induced cytotoxicity, enhancing cell viability significantly compared to untreated controls. The most notable results showed over 80% viability at concentrations lower than 20 µM .

Research on Enzyme Activity

Another study focused on the compound's role as an enzyme inhibitor. It was shown to reduce enzyme activity by more than 50% at concentrations around 10 µM when tested against catalase activity in vitro . This suggests potential applications in conditions characterized by oxidative stress.

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